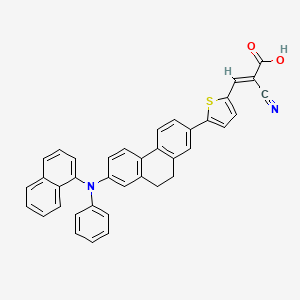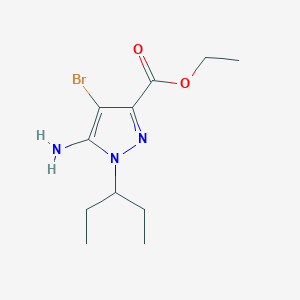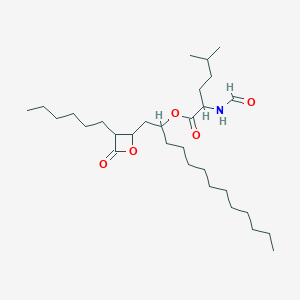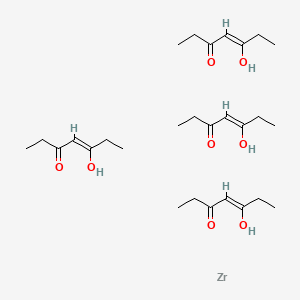
2-(5-Fluoro-2,3-dihydro-1H-inden-1-yl)ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-Fluoro-2,3-dihydro-1H-inden-1-yl)ethan-1-ol is an organic compound that features a fluorinated indane structure. This compound is of interest due to its unique chemical properties and potential applications in various fields, including medicinal chemistry and materials science. The presence of the fluorine atom in the indane ring can significantly influence the compound’s reactivity and biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Fluoro-2,3-dihydro-1H-inden-1-yl)ethan-1-ol typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 5-fluoroindanone, which can be achieved through the fluorination of indanone using a fluorinating agent such as Selectfluor.
Reduction: The 5-fluoroindanone is then reduced to 5-fluoroindan-1-ol using a reducing agent like sodium borohydride (NaBH4) under mild conditions.
Alkylation: The final step involves the alkylation of 5-fluoroindan-1-ol with ethylene oxide or a similar alkylating agent to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts and optimized reaction conditions are employed to maximize yield and purity. The use of automated systems can also help in scaling up the production process while maintaining consistency.
Analyse Chemischer Reaktionen
Types of Reactions
2-(5-Fluoro-2,3-dihydro-1H-inden-1-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be further reduced to form the corresponding alkane using hydrogenation catalysts such as palladium on carbon (Pd/C).
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide (NaOMe) in methanol.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium methoxide (NaOMe) in methanol.
Major Products Formed
Oxidation: 2-(5-Fluoro-2,3-dihydro-1H-inden-1-yl)ethanone.
Reduction: 2-(5-Fluoro-2,3-dihydro-1H-inden-1-yl)ethane.
Substitution: 2-(5-Methoxy-2,3-dihydro-1H-inden-1-yl)ethan-1-ol.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 2-(5-Fluoro-2,3-dihydro-1H-inden-1-yl)ethan-1-ol is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the effects of fluorinated indane derivatives on biological systems. Its interactions with enzymes and receptors can provide insights into the design of new pharmaceuticals.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. The presence of the fluorine atom can enhance the compound’s metabolic stability and bioavailability, making it a promising candidate for drug development.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the development of advanced materials with specific functionalities.
Wirkmechanismus
The mechanism of action of 2-(5-Fluoro-2,3-dihydro-1H-inden-1-yl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom can influence the compound’s binding affinity and selectivity, leading to specific biological effects. The compound may act by modulating signaling pathways or inhibiting enzyme activity, depending on its structure and the target involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(5-Chloro-2,3-dihydro-1H-inden-1-yl)ethan-1-ol: Similar structure but with a chlorine atom instead of fluorine.
2-(5-Bromo-2,3-dihydro-1H-inden-1-yl)ethan-1-ol: Similar structure but with a bromine atom instead of fluorine.
2-(5-Methyl-2,3-dihydro-1H-inden-1-yl)ethan-1-ol: Similar structure but with a methyl group instead of fluorine.
Uniqueness
The presence of the fluorine atom in 2-(5-Fluoro-2,3-dihydro-1H-inden-1-yl)ethan-1-ol imparts unique properties, such as increased metabolic stability and altered electronic characteristics. These features can enhance the compound’s reactivity and biological activity, making it distinct from its analogs with different substituents.
Eigenschaften
CAS-Nummer |
887407-17-2 |
|---|---|
Molekularformel |
C11H13FO |
Molekulargewicht |
180.22 g/mol |
IUPAC-Name |
2-(5-fluoro-2,3-dihydro-1H-inden-1-yl)ethanol |
InChI |
InChI=1S/C11H13FO/c12-10-3-4-11-8(5-6-13)1-2-9(11)7-10/h3-4,7-8,13H,1-2,5-6H2 |
InChI-Schlüssel |
DYDZLIAITOPEQO-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=C(C1CCO)C=CC(=C2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Oxazole, 2-chloro-5-[4-(difluoromethoxy)phenyl]-](/img/structure/B12064306.png)





![4-[(3aR,8aR)-Tetrahydro-2,2-dimethyl-4,4,8,8-tetraphenyl-1,3-dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-yl]morpholine](/img/structure/B12064342.png)


![N-Methyl-4-[(4-methyl-1-piperazinyl)methyl]benzenamine 3HCl](/img/structure/B12064357.png)



![2-(1-carboxy-2-hydroxypropyl)-4-[5-[(3-carboxyphenyl)carbamoyl]pyrrolidin-3-yl]sulfanyl-3-methyl-2,3-dihydro-1H-pyrrole-5-carboxylic acid](/img/structure/B12064391.png)
